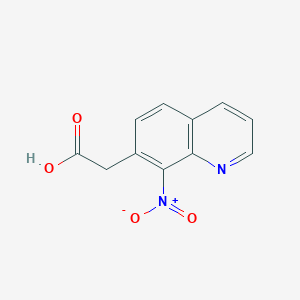
2-(8-Nitroquinolin-7-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-(8-Nitroquinolin-7-yl)acetic acid typically involves the nitration of quinoline derivatives followed by acetic acid substitution. One common method involves the reaction of 8-nitroquinoline with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial production methods for this compound may involve bulk manufacturing processes, including custom synthesis and procurement of raw materials .
Chemical Reactions Analysis
2-(8-Nitroquinolin-7-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can be reduced to form 2-(8-aminoquinolin-7-yl)acetic acid.
Substitution: The acetic acid moiety can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(8-Nitroquinolin-7-yl)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(8-Nitroquinolin-7-yl)acetic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its therapeutic potential .
Comparison with Similar Compounds
2-(8-Nitroquinolin-7-yl)acetic acid can be compared with other similar compounds such as:
Quinoline: A basic nitrogen-containing heterocyclic compound with various biological activities.
8-Nitroquinoline: A precursor in the synthesis of this compound.
2-(8-Aminoquinolin-7-yl)acetic acid: A reduced form of the compound with different biological properties.
The uniqueness of this compound lies in its specific structure, which allows for diverse chemical modifications and applications in various fields of research.
Properties
Molecular Formula |
C11H8N2O4 |
|---|---|
Molecular Weight |
232.19 g/mol |
IUPAC Name |
2-(8-nitroquinolin-7-yl)acetic acid |
InChI |
InChI=1S/C11H8N2O4/c14-9(15)6-8-4-3-7-2-1-5-12-10(7)11(8)13(16)17/h1-5H,6H2,(H,14,15) |
InChI Key |
ABQIKMXFPHTUGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)CC(=O)O)[N+](=O)[O-])N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




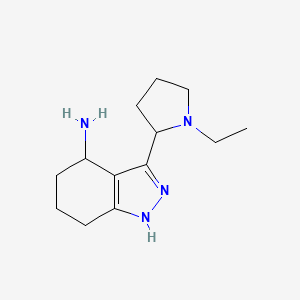

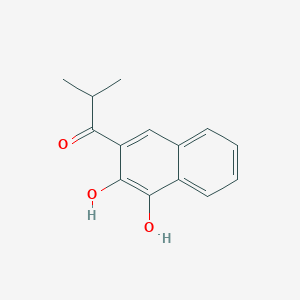
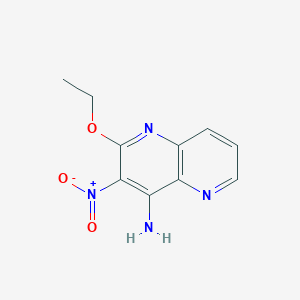

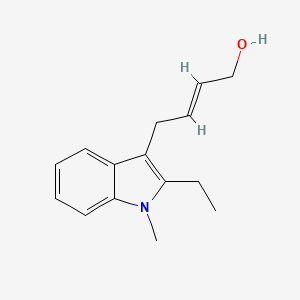



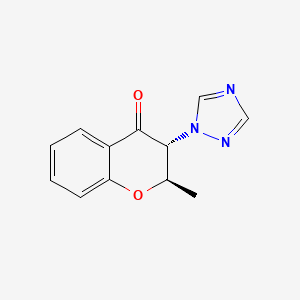
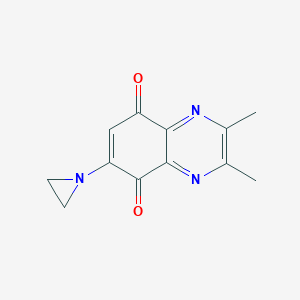
![1,8-Diazaspiro[5.5]undecane, 8-(3-pyridinyl)-](/img/structure/B11878257.png)
